1-Cyclohexylsulfinyl-2-methoxybenzene
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Overview
Description
1-Cyclohexylsulfinyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2S It is characterized by a cyclohexylsulfinyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfinyl-2-methoxybenzene typically involves the reaction of cyclohexylsulfinyl chloride with methoxybenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylsulfinyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Electrophiles like bromine or nitric acid; reactions are usually conducted under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclohexylsulfinyl-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyclohexylsulfinyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron donor or acceptor, influencing the reactivity of the benzene ring. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Methoxybenzene (Anisole): Shares the methoxybenzene core but lacks the cyclohexylsulfinyl group.
Cyclohexylsulfide: Contains the cyclohexylsulfinyl group but lacks the methoxybenzene ring.
Cyclohexylmethoxybenzene: Similar structure but with different functional groups
Uniqueness: 1-Cyclohexylsulfinyl-2-methoxybenzene is unique due to the presence of both the cyclohexylsulfinyl and methoxybenzene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C13H18O2S |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-cyclohexylsulfinyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
CGYLQKXVFNCBMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2CCCCC2 |
Origin of Product |
United States |
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